

Application of Neo Spiramycin I-d3 in Food Safety Testing: A Detailed Guide

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Compound of Interest

Compound Name: *Neo Spiramycin I-d3*

Cat. No.: *B15143005*

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Introduction

Spiramycin is a macrolide antibiotic used in veterinary medicine to treat and prevent various bacterial infections in livestock, poultry, and aquaculture. Its use can lead to the presence of residues in food products of animal origin, such as meat, milk, and eggs. Regulatory bodies worldwide have established maximum residue limits (MRLs) for spiramycin in foodstuffs to protect consumer health. Accurate and reliable analytical methods are therefore essential for monitoring these residues and ensuring food safety.

This document provides detailed application notes and protocols for the quantitative analysis of spiramycin in food matrices using **Neo Spiramycin I-d3** as an isotopic internal standard. The use of a stable isotope-labeled internal standard like **Neo Spiramycin I-d3** is critical for achieving high accuracy and precision in mass spectrometry-based methods by compensating for matrix effects and variations in sample preparation and instrument response.

Physicochemical Properties of Neo Spiramycin I-d3

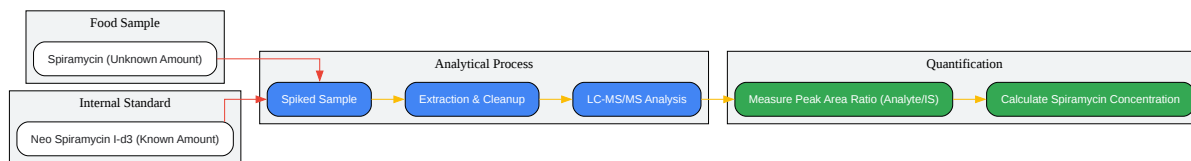
A summary of the key physicochemical properties of **Neo Spiramycin I-d3** is presented in the table below.

Property	Value
Catalogue Number	AR-S11194
Chemical Name	Neo Spiramycin I-d3
Molecular Formula	C ₃₆ H ₅₉ D ₃ N ₂ O ₁₁
Molecular Weight	701.90 g/mol
CAS Number	Not available (Unlabeled: 70253-62-2)
Appearance	Solid
Purity	Typically >95%
Storage	-20°C

Principle of the Method: Isotope Dilution Mass Spectrometry (IDMS)

The analytical method is based on the principle of Isotope Dilution Mass Spectrometry (IDMS). A known amount of the isotopically labeled internal standard, **Neo Spiramycin I-d3**, is added to the sample at the beginning of the extraction process. This "spiked" sample is then subjected to extraction, cleanup, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Because **Neo Spiramycin I-d3** is chemically identical to the target analyte (spiramycin), it behaves similarly during sample preparation and analysis. However, it is distinguishable by its higher mass due to the deuterium atoms. By measuring the ratio of the signal from the native spiramycin to that of the labeled internal standard, an accurate quantification of the spiramycin concentration in the original sample can be achieved, effectively correcting for any losses during sample processing and any signal suppression or enhancement caused by the sample matrix.



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Figure 1: Logical relationship of Isotope Dilution Mass Spectrometry (IDMS).

Experimental Protocols

The following protocols provide a general framework for the analysis of spiramycin in food matrices. Method optimization and validation are required for each specific matrix.

Sample Preparation (Milk as an example)

This protocol is adapted from established methods for the analysis of spiramycin in milk.^[1]

- Sample Homogenization: Allow milk samples to reach room temperature and mix thoroughly.
- Spiking: To a 5 g aliquot of the homogenized milk sample, add a known concentration of **Neo Spiramycin I-d3** working solution.
- Extraction:
 - Add 10 mL of acetonitrile to the sample.
 - Vortex or homogenize for 10 minutes.
 - Centrifuge at 4000 rpm for 10 minutes.
- Cleanup (Solid-Phase Extraction - SPE):

- Condition an Oasis HLB SPE cartridge (60 mg) with 5 mL of methanol followed by 5 mL of water.
- Load the supernatant from the extraction step onto the SPE cartridge.
- Wash the cartridge with 5 mL of water.
- Dry the cartridge under vacuum for 5 minutes.
- Elute the analytes with 5 mL of methanol.
- Final Preparation:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 1 mL of the mobile phase.
 - Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Instrumentation: LC-MS/MS Parameters

The following table outlines typical LC-MS/MS parameters for the analysis of spiramycin.^[2]

Parameter	Recommended Conditions
LC System	High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column	C18 reverse-phase column (e.g., Capcell Pak MG-C18, 150 x 2 mm i.d.)
Mobile Phase	A: 0.02% Formic acid in water B: Acetonitrile
Gradient	Optimized for separation of spiramycin, neospiramycin, and internal standard.
Flow Rate	0.2 mL/min
Injection Volume	10 μ L
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Acquisition Mode	Multiple Reaction Monitoring (MRM)

MRM Transitions

The following MRM transitions can be used for the quantification and confirmation of spiramycin, its major metabolite neospiramycin, and the deuterated internal standard.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Purpose
Spiramycin I	422.3 (M+2H) ²⁺	174.1	Optimized	Quantification
422.3 (M+2H) ²⁺	To be optimized	Optimized	Confirmation	
Neospiramycin I	350.2 (M+2H) ²⁺	174.1	Optimized	Quantification
350.2 (M+2H) ²⁺	To be optimized	Optimized	Confirmation	
Neo Spiramycin I-d3	351.7 (M+2H) ²⁺	174.1	Optimized	Internal Standard

Note: Collision energies and secondary product ions for confirmation should be optimized for the specific instrument used.

Method Validation Data

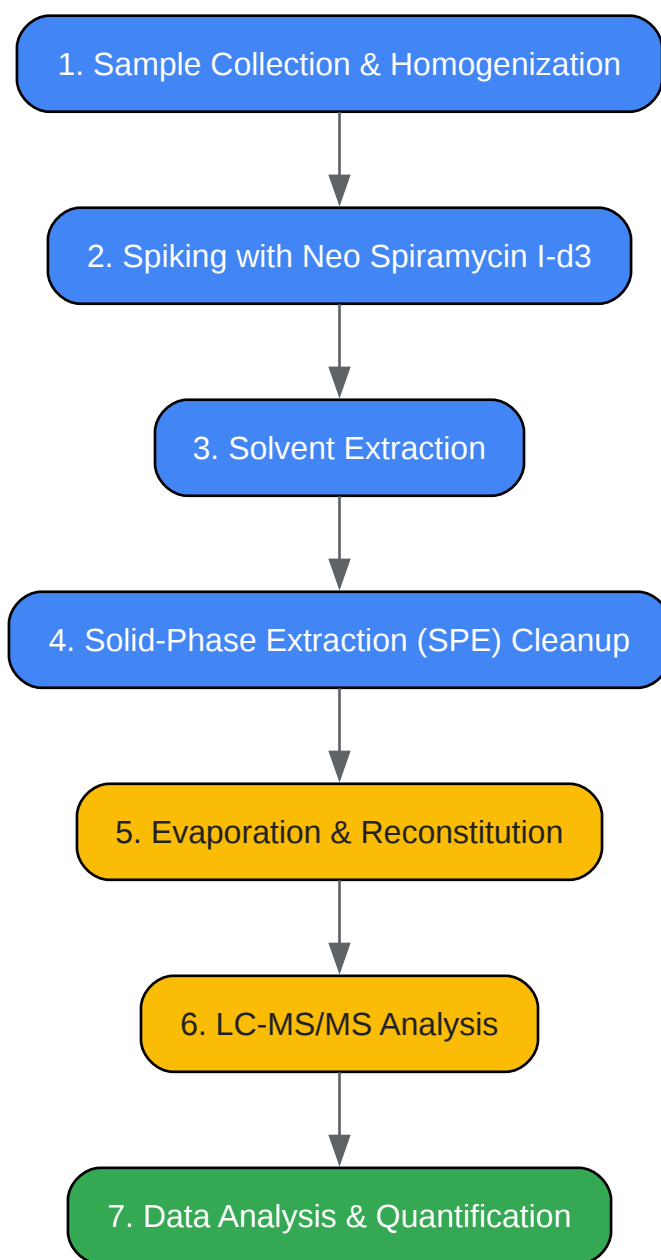
The following table summarizes typical method performance characteristics from validation studies of similar LC-MS/MS methods for spiramycin in food matrices.^[1]

Parameter	Typical Value
Linearity (r^2)	> 0.99
Limit of Detection (LOD)	< 1.0 µg/kg
Limit of Quantification (LOQ)	1.0 - 5.0 µg/kg
Accuracy (Recovery)	82.1% - 108.8%
Precision (RSD)	< 20%

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the analysis of spiramycin in food samples.

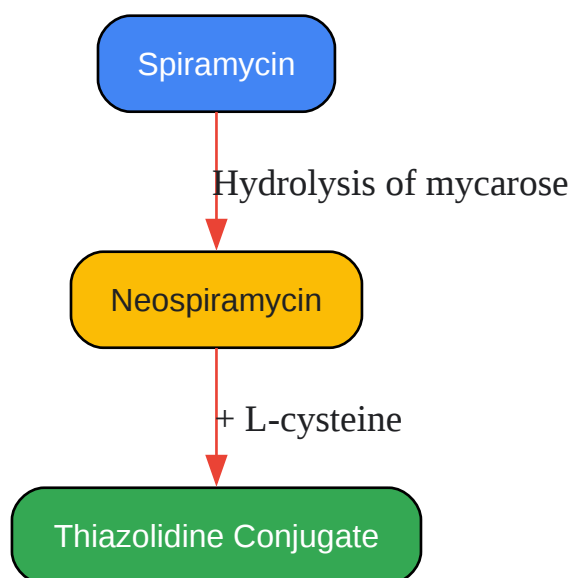


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Figure 2: General experimental workflow for spiramycin analysis.

Metabolic Pathway of Spiramycin

Spiramycin is metabolized in animals, primarily in the liver. The major metabolic pathway involves the hydrolysis of the mycarose sugar moiety to form neospiramycin.[3] Neospiramycin can then further react with L-cysteine to form a thiazolidine ring, resulting in a more polar metabolite.



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Figure 3: Simplified metabolic pathway of spiramycin.

Conclusion

The use of **Neo Spiramycin I-d3** as an internal standard in conjunction with LC-MS/MS provides a robust, accurate, and reliable method for the quantification of spiramycin residues in various food matrices. This approach effectively mitigates matrix-related interferences and ensures compliance with regulatory standards for food safety. The detailed protocols and data presented here serve as a comprehensive guide for researchers and analytical scientists involved in the monitoring of veterinary drug residues in the food supply chain.

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References

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